N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide
Description
N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core, a fused bicyclic system known for its role in kinase inhibition and anticancer activity. The structure includes a phenyl group at the 1-position of the pyrazole ring and a 2-phenylbutanamide substituent, which likely enhances binding affinity and modulates physicochemical properties.
Properties
IUPAC Name |
N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N7O/c1-3-20(18-10-6-4-7-11-18)25(33)29-22-14-17(2)30-32(22)24-21-15-28-31(23(21)26-16-27-24)19-12-8-5-9-13-19/h4-16,20H,3H2,1-2H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQJPBNOFPHWLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which can be synthesized through the cyclization of appropriate hydrazine derivatives with β-diketones under acidic or basic conditions. The subsequent steps involve the functionalization of the core structure to introduce the phenyl and butanamide groups.
Industrial Production Methods
Industrial production of this compound may employ similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often applied to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazolo[3,4-d]pyrimidine core, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated derivatives with nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.
Scientific Research Applications
Anticancer Activity
Overview : The compound exhibits promising anticancer properties, particularly due to its structural features that allow interaction with various biological targets.
In Vitro Studies : A study indicated that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold, including the target compound, showed high inhibitory activity against multiple tumor cell lines. For instance, the compound demonstrated an IC50 of 2.24 µM against A549 lung cancer cells, significantly outperforming doxorubicin (IC50 of 9.20 µM) as a control .
Mechanism of Action : The mechanism involves inducing apoptosis in cancer cells. Flow cytometric analysis confirmed that the compound could significantly trigger apoptotic pathways in A549 cells at low micromolar concentrations. This suggests that the pyrazolo[3,4-d]pyrimidine scaffold is crucial for its anti-proliferative activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of compounds like N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide. Research has shown that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can lead to variations in biological activity. For example, analogs with altered scaffolds exhibited significantly reduced anti-proliferative effects, underscoring the importance of maintaining specific structural features for optimal activity .
Beyond anticancer properties, compounds featuring the pyrazolo[3,4-d]pyrimidine scaffold have shown potential in other biological activities such as:
- Antiparasitic and Antifungal Properties : Recent studies have highlighted their effectiveness against various pathogens, indicating a broad spectrum of biological activity beyond oncology .
Case Studies
Several case studies provide insights into the practical applications of this compound:
Case Study 1 : In a preclinical model using MCF-7 breast cancer cells, derivatives demonstrated significant inhibition of tumor growth and induction of apoptosis. The study also explored molecular docking to understand binding affinities with key protein targets involved in cancer progression .
Case Study 2 : Another investigation focused on dual inhibitors targeting EGFR and VGFR2 pathways, revealing that compounds similar to N-(3-methyl...) could effectively inhibit these pathways at low concentrations (0.3–24 µM), suggesting their potential for multitargeted cancer therapies .
Mechanism of Action
The mechanism of action of N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide involves the inhibition of specific enzymes and receptors. For instance, it has been shown to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in the regulation of cell growth and survival. By binding to the active site of EGFR, this compound prevents the phosphorylation of downstream signaling proteins, thereby inhibiting cell proliferation and inducing apoptosis.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine vs. Thieno[3,2-d]pyrimidine Hybrids
The compound in , 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine, replaces the pyrazole ring with a thieno[3,2-d]pyrimidine system. However, the rigid planar structure of thieno-pyrimidine may reduce solubility compared to the pyrazolo-pyrimidine core in the target compound .
Sulfonamide and Fluorinated Derivatives
describes 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide, which incorporates a sulfonamide group and fluorinated aromatic rings. Fluorination enhances membrane permeability and bioavailability, while the sulfonamide moiety may improve target selectivity through hydrogen-bond interactions. In contrast, the target compound’s 2-phenylbutanamide group likely balances lipophilicity and solubility .
Substituent Effects on Pharmacological Activity
Amide vs. Thiourea Derivatives
and highlight N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)alkylamides, where thiourea and thiazole groups are present. Thiourea derivatives often exhibit stronger hydrogen-bonding capacity but may suffer from reduced metabolic stability. The target compound’s butanamide chain offers a compromise between stability and solubility, as amides are less prone to hydrolysis than thioureas .
Methyl and Phenyl Substitutions
The 3-methyl group on the pyrazole ring in the target compound likely enhances steric hindrance, improving selectivity for specific kinase domains. Similarly, the phenyl group at the 1-position of the pyrazolo[3,4-d]pyrimidine core is conserved across analogs (e.g., and ), suggesting its critical role in π-π stacking interactions with aromatic residues in target proteins .
Physicochemical and Pharmacokinetic Properties
The target compound’s 2-phenylbutanamide group likely improves aqueous solubility compared to the thieno hybrid, while avoiding the synthetic complexity of fluorinated derivatives.
Biological Activity
N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies, supported by data tables and detailed findings from diverse sources.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple pyrazole and pyrimidine rings, contributing to its biological activity. Its molecular formula is with a molecular weight of 426.46 g/mol. The presence of these heterocycles is significant as they are often associated with various pharmacological effects.
Biological Activity Overview
Research indicates that compounds containing pyrazolo[3,4-d]pyrimidine scaffolds exhibit a range of biological activities, including:
- Anticancer Properties : Many derivatives of pyrazolo[3,4-d]pyrimidine have shown promising results in inhibiting cancer cell growth and inducing apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.
- Antimicrobial Activity : There is evidence of effectiveness against certain bacterial strains, indicating potential use as antimicrobial agents.
Anticancer Activity
A notable study evaluated the anticancer properties of similar pyrazolo[3,4-d]pyrimidine derivatives. The results demonstrated that these compounds could significantly inhibit tumor growth in vitro:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5i | MCF-7 | 0.3 | Dual EGFR/VGFR2 inhibition |
| 5 | A549 | 49.85 | Induction of apoptosis |
| 6 | NCI-H460 | 0.07 | Autophagy induction without apoptosis |
The compound 5i was particularly effective as a dual inhibitor of EGFR and VGFR2 with an IC50 of 0.3 µM, indicating its potential as an anticancer agent .
Anti-inflammatory Activity
Pyrazole derivatives have also been studied for their anti-inflammatory properties. A review highlighted that certain pyrazole compounds could inhibit key inflammatory mediators such as TNF-alpha and IL-6, suggesting their utility in treating conditions like rheumatoid arthritis and other inflammatory diseases .
Antimicrobial Properties
Research into the antimicrobial activity of pyrazolo[3,4-d]pyrimidines has shown effectiveness against various pathogens. For example, certain derivatives exhibited significant inhibition against Mycobacterium tuberculosis, showcasing their potential in treating infectious diseases .
Molecular Docking Studies
Molecular docking studies have been performed to elucidate the binding mechanisms of these compounds with target proteins. The findings indicate that the structural features of this compound allow for effective interaction with active sites on target proteins involved in cancer progression and inflammation .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via multi-step reactions involving pyrazole and pyrimidine precursors. For example, coupling a pyrazolo[3,4-d]pyrimidine core with substituted phenyl groups under basic conditions (e.g., K₂CO₃ in DMF) is critical. Solvent choice (e.g., dry acetonitrile or dichloromethane) and catalysts (e.g., triethylamine) significantly affect yield and purity. Post-synthesis purification via recrystallization in polar solvents (e.g., ethanol) is recommended to isolate high-purity products .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are indispensable for structural confirmation. For example, ¹H NMR can verify substituent positions on aromatic rings, while HRMS confirms molecular weight. Infrared (IR) spectroscopy is also used to identify functional groups like amides (C=O stretch at ~1650 cm⁻¹) .
Q. What are the primary biological targets of pyrazolo[3,4-d]pyrimidine derivatives, and how can their activity be preliminarily assessed?
- Methodological Answer : These compounds often target protein kinases, enzymes involved in cell signaling. Preliminary assays include:
- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., ADP-Glo™) to measure IC₅₀ values.
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and biological activity of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states to identify optimal conditions. Molecular docking (e.g., AutoDock Vina) models interactions with kinase domains (e.g., EGFR or CDK2), guiding structural modifications for enhanced binding affinity. Machine learning algorithms can analyze SAR data to prioritize derivatives for synthesis .
Q. How should researchers resolve contradictions in reported biological activities of pyrazolo[3,4-d]pyrimidine derivatives?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., ATP concentration in kinase assays) or cell line heterogeneity. Systematic approaches include:
- Meta-Analysis : Cross-referencing data from PubChem and peer-reviewed studies.
- SAR Studies : Comparing substituent effects (e.g., electron-withdrawing vs. donating groups) on activity .
Q. What strategies improve the pharmacokinetic profile of this compound for therapeutic applications?
- Methodological Answer :
- Solubility Enhancement : Co-solvent systems (e.g., PEG-400) or micronization.
- Metabolic Stability : Liver microsome assays to identify metabolic hotspots (e.g., vulnerable methyl groups).
- Bioavailability : Pharmacokinetic studies using LC-MS/MS to measure plasma half-life and tissue distribution in rodent models .
Experimental Design & Data Analysis
Q. What experimental controls are critical when evaluating this compound’s anticancer activity?
- Methodological Answer :
- Positive Controls : Standard kinase inhibitors (e.g., imatinib for tyrosine kinases).
- Negative Controls : Solvent-only treatments (e.g., DMSO).
- Off-Target Checks : Counter-screening against non-target kinases (e.g., PKC) to confirm selectivity .
Q. How can reaction kinetics be studied during the synthesis of this compound?
- Methodological Answer : Use in-situ FTIR or HPLC to monitor intermediate formation. For example, track the disappearance of starting materials (e.g., pyrazole-amine precursors) and optimize reaction time/temperature. Arrhenius plots can determine activation energy for rate-limiting steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
